molecular formula C17H26N2O2 B2788904 N-((1-isopropylpiperidin-4-yl)methyl)-2-phenoxyacetamide CAS No. 946270-58-2

N-((1-isopropylpiperidin-4-yl)methyl)-2-phenoxyacetamide

Cat. No.: B2788904
CAS No.: 946270-58-2
M. Wt: 290.407
InChI Key: IJYGGLOEWKSZGY-UHFFFAOYSA-N
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Description

N-((1-isopropylpiperidin-4-yl)methyl)-2-phenoxyacetamide is a chemical research compound featuring a phenoxyacetamide group linked to a 1-isopropylpiperidine scaffold. This specific structural motif is found in compounds with documented research applications in neuroscience and pharmacology . Piperidine derivatives are a significant class of bioactive molecules, often investigated for their interactions with the central nervous system. Structurally similar compounds, sharing the N-((1-isopropylpiperidin-4-yl)methyl) moiety, have been explored for their potential to interact with G protein-coupled receptors (GPCRs) , which are critical targets for a wide array of physiological processes . For instance, closely related azacyclic compounds have been studied for their potential activities in areas such as antipsychotic, antidepressant, and anxiolytic research . The presence of the isopropyl group on the piperidine nitrogen and the phenoxyacetamide chain suggests this compound may serve as a valuable intermediate or lead structure in medicinal chemistry. It can be used to study structure-activity relationships (SAR), to develop new pharmacological probes, or as a building block in organic synthesis. This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

2-phenoxy-N-[(1-propan-2-ylpiperidin-4-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O2/c1-14(2)19-10-8-15(9-11-19)12-18-17(20)13-21-16-6-4-3-5-7-16/h3-7,14-15H,8-13H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJYGGLOEWKSZGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC(CC1)CNC(=O)COC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-isopropylpiperidin-4-yl)methyl)-2-phenoxyacetamide involves several steps. One common method includes the reaction of 1-isopropylpiperidine with phenoxyacetyl chloride under basic conditions to form the desired product. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

N-((1-isopropylpiperidin-4-yl)methyl)-2-phenoxyacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-((1-isopropylpiperidin-4-yl)methyl)-2-phenoxyacetamide has various scientific research applications:

Mechanism of Action

The mechanism of action of N-((1-isopropylpiperidin-4-yl)methyl)-2-phenoxyacetamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-((1-isopropylpiperidin-4-yl)methyl)-2-phenoxyacetamide is unique due to its specific combination of the piperidine ring and the phenoxyacetamide group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Q & A

Q. What are the standard synthetic routes for N-((1-isopropylpiperidin-4-yl)methyl)-2-phenoxyacetamide, and how is purity ensured?

The compound is typically synthesized via a multi-step reaction starting with 1-methyl-4-piperidone, isopropylamine, and phenoxyacetic acid. Key steps include nucleophilic substitution and amide bond formation. Purification involves column chromatography followed by recrystallization. Structural confirmation relies on nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) to validate molecular identity and ensure >95% purity .

Q. Which physiological systems are commonly studied using this compound in preclinical research?

The compound is used to investigate effects on the central nervous system (e.g., neurotransmitter modulation), cardiovascular activity (e.g., blood pressure regulation), and respiratory function. Studies often employ isolated tissue assays (e.g., rat aortic rings) or in vivo models to assess dose-dependent responses .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported binding affinities of this compound across studies?

Discrepancies may arise from differences in assay conditions (e.g., pH, temperature) or receptor isoforms. To address this:

  • Perform comparative binding assays (e.g., radioligand displacement) under standardized conditions.
  • Use molecular docking simulations to predict binding modes and validate with mutagenesis studies.
  • Cross-reference results with structural analogs to identify critical pharmacophoric features .

Q. What experimental designs are optimal for elucidating the compound’s mechanism of action in neurological disorders?

  • In vitro: Use patch-clamp electrophysiology to assess ion channel modulation in neuronal cell lines.
  • In vivo: Employ behavioral models (e.g., elevated plus maze for anxiety) paired with microdialysis to measure neurotransmitter levels (e.g., serotonin, dopamine).
  • Biochemical: Quantify enzyme inhibition (e.g., acetylcholinesterase) via colorimetric assays and correlate with computational docking results .

Q. What strategies enhance the selectivity of analogs derived from this compound?

  • Structure-activity relationship (SAR) studies: Modify the phenoxyacetamide moiety to reduce off-target effects.
  • Computational modeling: Apply quantum mechanical/molecular mechanics (QM/MM) to optimize steric and electronic interactions with target receptors.
  • Pharmacokinetic profiling: Use liver microsome assays to identify metabolic hotspots and guide structural modifications for improved stability .

Q. How can researchers validate the compound’s pharmacokinetic properties across species?

  • In vitro: Assess metabolic stability using hepatocyte incubation and LC-MS/MS to identify major metabolites.
  • In vivo: Conduct cross-species pharmacokinetic studies (e.g., rat vs. dog) with serial blood sampling.
  • Tissue distribution: Use radiolabeled compound and autoradiography to quantify organ-specific accumulation .

Methodological Notes

  • Synthesis Optimization: Replace iron powder (used in analog synthesis) with catalytic hydrogenation for greener reduction steps .
  • Analytical Validation: Pair HPLC with diode-array detection (DAD) to monitor degradation products during stability testing .
  • Computational Tools: Use Gaussian 16 for QM calculations and AutoDock Vina for docking simulations to prioritize synthetic targets .

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